REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:10])=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][CH3:9].[CH:11](OCC)(OCC)OCC>OS(O)(=O)=O>[Cl:10][C:3]1[C:2]2[N:1]=[CH:9][N:8]([CH3:11])[C:7]=2[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1NC)Cl
|
Name
|
|
Quantity
|
12.92 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C. to 190° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
A short path distillation apparatus
|
Type
|
CUSTOM
|
Details
|
The reaction flask was lowered into a hot oil bath
|
Type
|
TEMPERATURE
|
Details
|
The time spent heating
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
DISSOLUTION
|
Details
|
the thick residue was dissolved in CH2Cl2 (40 mL)
|
Type
|
STIRRING
|
Details
|
to stir overnight with a little CaO
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
22.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1N=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.65 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |